molecular formula C12H8BrN3 B8456360 3-Bromo-5-(pyridin-3-ylamino)-benzonitrile

3-Bromo-5-(pyridin-3-ylamino)-benzonitrile

Cat. No. B8456360
M. Wt: 274.12 g/mol
InChI Key: JMGSRWUOFKVZJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07504401B2

Procedure details

3-Bromo-5-(pyridin-3-ylamino)-benzonitrile was prepared from 3,5-dibromobenzonitrile and pyridin-3-ylamine as described for Example 36, except that the reaction was run at 130° C. This material was converted to 3-(1H-indol-4-yl)-5-(pyridin-3-ylamino)-benzonitrile by the method of Example 35. 1H NMR (400 MHz, CDCl3): δ 8.47 (s, 2H), 8.28 (d, J=4.3 Hz, 1H), 7.55-7.49 (m, 3H), 7.44 (d, J=8.2 Hz, 1H), 7.30-7.23 (m, 4H), 7.12 (dd, J=7.3, 0.9 Hz, 1H), 6.63 (t, J=2.5 Hz, 1H), 6.05 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1H-indol-4-yl)-5-(pyridin-3-ylamino)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([Br:10])[CH:9]=1)[C:5]#[N:6].[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([NH2:17])[CH:12]=1.N1C2C(=C(C3C=C(C=C(NC4C=NC=CC=4)C=3)C#N)C=CC=2)C=C1>>[Br:10][C:8]1[CH:7]=[C:4]([CH:3]=[C:2]([NH:17][C:13]2[CH:12]=[N:11][CH:16]=[CH:15][CH:14]=2)[CH:9]=1)[C:5]#[N:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C#N)C=C(C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)N
Step Two
Name
3-(1H-indol-4-yl)-5-(pyridin-3-ylamino)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=C(C=CC=C12)C=1C=C(C#N)C=C(C1)NC=1C=NC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was run at 130° C

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C#N)C=C(C1)NC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.